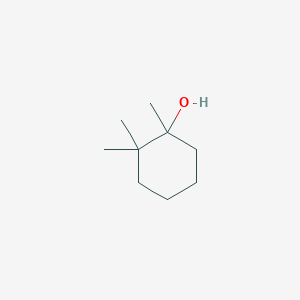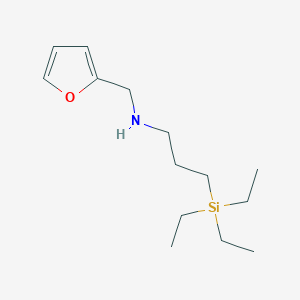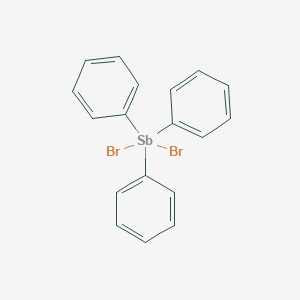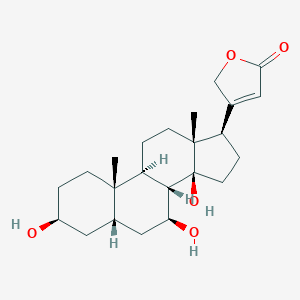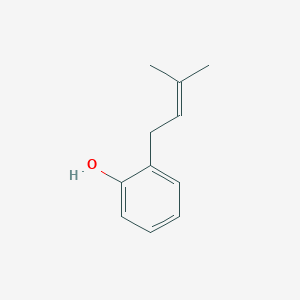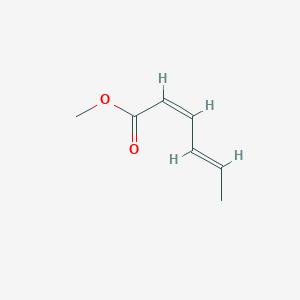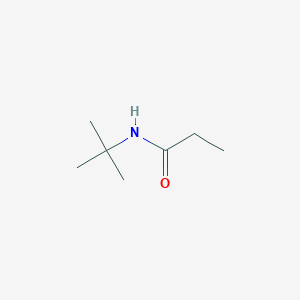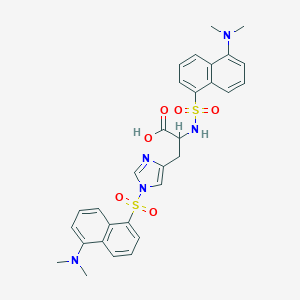
N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine, also known as DNSH, is a fluorescent probe that is widely used in scientific research. This compound has been synthesized using various methods and has been applied in different areas of research.
Mecanismo De Acción
N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine works by binding to the histidine residues of proteins and peptides. The fluorescent properties of N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine are due to the presence of the naphthalene ring and the dimethylamino group. When N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine binds to a protein or peptide, the fluorescence intensity changes, allowing researchers to monitor the binding process.
Efectos Bioquímicos Y Fisiológicos
N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine has been shown to have no significant biochemical or physiological effects on cells or tissues. It is non-toxic and does not interfere with the normal function of proteins or enzymes. N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine has also been shown to be stable under physiological conditions, making it an ideal fluorescent probe for in vitro and in vivo studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine as a fluorescent probe include its high sensitivity, selectivity, and stability. N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine is also easy to use and can be used in a variety of experimental conditions. The limitations of using N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine include the need for specialized equipment such as a fluorescence spectrophotometer and the need for a high concentration of protein or peptide for accurate measurements.
Direcciones Futuras
For N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine research include the development of new synthesis methods and the use of N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine in live-cell imaging. With continued research, N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine has the potential to become a valuable tool for studying protein-protein interactions and enzyme activity in a variety of biological systems.
Métodos De Síntesis
N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine is synthesized using a two-step process. The first step involves the synthesis of 5-(dimethylamino)-1-naphthalenesulfonyl chloride (DANS-Cl) by reacting 5-(dimethylamino)-1-naphthalenesulfonic acid with thionyl chloride. The second step involves the reaction of DANS-Cl with L-histidine to produce N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine. This reaction is carried out in the presence of a base such as triethylamine.
Aplicaciones Científicas De Investigación
N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine is widely used in scientific research as a fluorescent probe to study the binding of proteins and peptides. It has been used to study the binding of histidine-rich proteins such as histones, metal-binding proteins, and enzymes. N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine has also been used to study the binding of peptides to cell membranes and to monitor the activity of enzymes such as proteases and phosphatases.
Propiedades
Número CAS |
1110-87-8 |
|---|---|
Nombre del producto |
N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine |
Fórmula molecular |
C30H31N5O6S2 |
Peso molecular |
621.7 g/mol |
Nombre IUPAC |
2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-[1-[5-(dimethylamino)naphthalen-1-yl]sulfonylimidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C30H31N5O6S2/c1-33(2)26-13-5-11-23-21(26)9-7-15-28(23)42(38,39)32-25(30(36)37)17-20-18-35(19-31-20)43(40,41)29-16-8-10-22-24(29)12-6-14-27(22)34(3)4/h5-16,18-19,25,32H,17H2,1-4H3,(H,36,37) |
Clave InChI |
MGGBLGOJSSYITF-VWLOTQADSA-N |
SMILES isomérico |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CC3=CN(C=N3)S(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C(=O)O |
SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CN(C=N3)S(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C(=O)O |
SMILES canónico |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CN(C=N3)S(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C(=O)O |
Otros números CAS |
1110-87-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



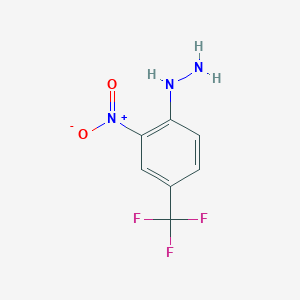
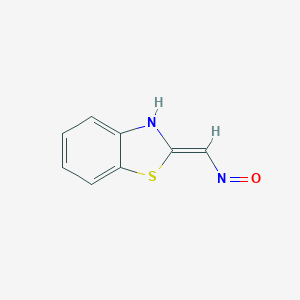
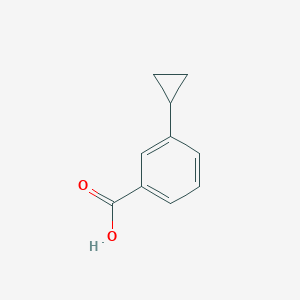

![4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol](/img/structure/B73182.png)
